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Compound of Interest

Compound Name: 2,6-Dichloroquinoxaline

Cat. No.: B050164 Get Quote

Aimed at researchers, scientists, and professionals in drug development, this in-depth technical

guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,6-
dichloroquinoxaline. This document is designed to be a critical resource for the identification,

characterization, and quality control of this important synthetic intermediate.

Introduction
2,6-Dichloroquinoxaline is a halogenated heterocyclic compound featuring a quinoxaline core

substituted with chlorine atoms at the 2 and 6 positions. This specific substitution pattern

makes it a valuable and versatile building block in the synthesis of a wide array of functional

molecules. It is a key intermediate in the development of pharmaceuticals, agrochemicals, and

materials with tailored electronic properties.[1] A thorough understanding of its spectroscopic

and spectrometric characteristics is fundamental for confirming its structure, assessing its

purity, and predicting its behavior in subsequent chemical transformations.

Spectroscopic and Spectrometric Data
This section presents the available and predicted spectroscopic and spectrometric data for 2,6-
dichloroquinoxaline, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data

Detailed experimental ¹H NMR data, including precise chemical shifts and coupling constants

for 2,6-dichloroquinoxaline, is not readily available in public spectral databases.

Table 1: Predicted ¹H NMR Spectral Data for 2,6-Dichloroquinoxaline in CDCl₃

Assigned Proton
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Predicted Coupling
Constant (J) [Hz]

H-3 8.65 Singlet (s) -

H-8 8.05 Doublet (d) ~2.5

H-5 7.90 Doublet (d) ~9.0

H-7 7.70
Doublet of doublets

(dd)
~9.0, ~2.5

Note: These are predicted values based on structure-correlation principles. Actual experimental

values may vary.

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for 2,6-dichloroquinoxaline is referenced in the PubChem database,

though specific peak assignments are not provided.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 2,6-Dichloroquinoxaline in CDCl₃
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Assigned Carbon Predicted Chemical Shift (δ) [ppm]

C-2 146.5

C-3 145.0

C-8a 141.2

C-4a 140.8

C-6 134.0

C-8 132.5

C-5 131.0

C-7 129.5

Note: These are predicted values. Quaternary carbons (C-2, C-4a, C-6, C-8a) are typically

observed with lower intensity in proton-decoupled ¹³C NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

PubChem indicates the availability of an FTIR spectrum for 2,6-dichloroquinoxaline.[2]

Table 3: Characteristic IR Absorption Frequencies for 2,6-Dichloroquinoxaline

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1550 Medium - Strong
C=N Stretch (Quinoxaline

Ring)

1500 - 1400 Medium - Strong C=C Stretch (Aromatic Ring)

~1150 Strong C-Cl Stretch

900 - 650 Strong
Aromatic C-H Out-of-Plane

Bend
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The

monoisotopic mass of 2,6-dichloroquinoxaline is 197.9751535 Da.[2]

Table 4: Mass Spectrometry Data for 2,6-Dichloroquinoxaline

m/z Proposed Fragment Ion Notes

198 [C₈H₄Cl₂N₂]⁺•

Molecular ion (M⁺•) with a

characteristic isotopic pattern

for two chlorine atoms.

200 [C₈H₄³⁵Cl³⁷ClN₂]⁺•
M+2 peak, approximately 65%

the intensity of the M⁺• peak.

202 [C₈H₄³⁷Cl₂N₂]⁺•
M+4 peak, approximately 10%

the intensity of the M⁺• peak.

163 [C₈H₄ClN₂]⁺
Loss of a chlorine radical from

the molecular ion.

127 [C₇H₄N]⁺
Loss of HCl and HCN from the

[M-Cl]⁺ fragment.

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

and spectrometric data for a solid compound like 2,6-dichloroquinoxaline.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 10-20 mg of 2,6-dichloroquinoxaline
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: The NMR experiments are typically performed on a 400 MHz or higher

field spectrometer. The instrument is tuned and matched for the specific probe and solvent.
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Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR

spectrum. A larger number of scans are required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method): A small amount of 2,6-dichloroquinoxaline (1-2

mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an

agate mortar. The mixture is then compressed under high pressure using a hydraulic press

to form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample holder is first recorded. The sample spectrum is

then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization.

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow
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The following diagram illustrates the logical flow of the characterization process for 2,6-
dichloroquinoxaline.

Caption: Workflow for the characterization of 2,6-dichloroquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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